molecular formula C7H8N4O B11916504 3-Ethyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one CAS No. 27511-84-8

3-Ethyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one

Cat. No.: B11916504
CAS No.: 27511-84-8
M. Wt: 164.16 g/mol
InChI Key: SBLKRCHJFCBGPX-UHFFFAOYSA-N
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Description

3-Ethyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one is a heterocyclic compound that belongs to the pyrazolopyrimidine family. These compounds are known for their diverse biological activities and are often explored for their potential therapeutic applications. The structure of this compound consists of a pyrazole ring fused to a pyrimidine ring, with an ethyl group attached to the nitrogen atom at position 3.

Preparation Methods

The synthesis of 3-Ethyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 3-ethyl-1H-pyrazole-4-carboxamide with formamide in the presence of a catalyst. The reaction is usually carried out at elevated temperatures to facilitate the cyclization process. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

3-Ethyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in the development of new materials.

    Biology: The compound exhibits significant biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Due to its biological activities, it is explored as a potential therapeutic agent for treating various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of agrochemicals and pharmaceuticals, contributing to advancements in these sectors.

Mechanism of Action

The mechanism of action of 3-Ethyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the disruption of cellular processes essential for the survival and proliferation of pathogens or cancer cells. The compound’s ability to induce apoptosis and inhibit cell cycle progression has been observed in various studies .

Comparison with Similar Compounds

3-Ethyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one can be compared with other pyrazolopyrimidine derivatives, such as:

Properties

CAS No.

27511-84-8

Molecular Formula

C7H8N4O

Molecular Weight

164.16 g/mol

IUPAC Name

3-ethyl-2,5-dihydropyrazolo[3,4-d]pyrimidin-4-one

InChI

InChI=1S/C7H8N4O/c1-2-4-5-6(11-10-4)8-3-9-7(5)12/h3H,2H2,1H3,(H2,8,9,10,11,12)

InChI Key

SBLKRCHJFCBGPX-UHFFFAOYSA-N

Canonical SMILES

CCC1=C2C(=O)NC=NC2=NN1

Origin of Product

United States

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